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Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiols, particularly glutathione (GSH) and various volatile thiols, are of significant

interest in the pharmaceutical, food, and cosmetic industries. Glutathione is a crucial

intracellular antioxidant, playing a key role in cellular defense against oxidative stress and

detoxification. Volatile thiols are potent aroma compounds that contribute significantly to the

flavor profiles of beverages like wine and beer. Saccharomyces cerevisiae, a widely used

industrial microorganism, is a natural producer of these compounds. However, wild-type strains

often produce thiols at levels insufficient for industrial demands. Metabolic engineering offers a

powerful approach to rationally modify yeast strains to enhance the production of desired thiols.

These application notes provide an overview of the metabolic pathways involved in thiol

production in yeast, detail strategies for engineering these pathways, and present protocols for

the genetic modification and analysis of engineered strains.
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Glutathione (GSH) Biosynthesis:
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine in two ATP-

dependent steps.[1][2]

Step 1: γ-glutamylcysteine synthetase (GCS), encoded by the GSH1 gene, catalyzes the

formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in

GSH synthesis.[3][4]

Step 2: Glutathione synthetase (GS), encoded by the GSH2 gene, adds glycine to γ-

glutamylcysteine to form glutathione.[2][3]

The availability of the precursor amino acid cysteine is critical for GSH synthesis and is linked

to the sulfur assimilation pathway.

Volatile Thiol Release in Wine and Beer Production:
In the context of fermented beverages, desirable volatile thiols like 3-mercaptohexan-1-ol

(3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) are released from non-volatile

precursors present in grape must or hops.[5][6] These precursors are typically cysteine or

glutathione conjugates. The key enzymatic step is the cleavage of the carbon-sulfur bond, a

reaction catalyzed by β-lyase enzymes.[7]

Key Yeast Enzymes: The primary yeast enzyme with β-lyase activity is encoded by the IRC7

gene.[5][8] Another gene, STR3, also encodes a β-lyase.[5] The expression and activity of

these enzymes can vary significantly between yeast strains.

Metabolic Engineering Strategies for Enhanced
Thiol Production
Overexpression of Key Biosynthetic Genes for
Glutathione:
A common strategy to increase GSH levels is to overexpress the enzymes directly involved in

its synthesis.
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Overexpressing GSH1: Since the reaction catalyzed by γ-glutamylcysteine synthetase

(Gsh1p) is the rate-limiting step, overexpressing the GSH1 gene can lead to a significant

increase in GSH production.[3][9] Studies have shown that GSH1 overexpression can

increase cellular GSH levels approximately two-fold.[3]

Overexpressing GSH2: While not the rate-limiting step, overexpression of glutathione

synthetase (GSH2) can also contribute to increased GSH, particularly when combined with

GSH1 overexpression.[3]

Engineering the Sulfur Assimilation Pathway:
Enhancing the supply of cysteine, a key precursor for glutathione, is another effective strategy.

This can be achieved by engineering the sulfate assimilation pathway.

Overexpression of MET14 and MET16: Overexpression of genes like MET14 (ad APS

kinase) and MET16 (adenylylsulfate kinase) in the sulfur assimilation pathway has been

shown to increase intracellular GSH content.[10] For instance, overexpressing MET16 can

increase the intracellular GSH content by 1.4-fold and the volumetric GSH concentration by

up to 1.7-fold.[10]

Enhancing Volatile Thiol Release:
To increase the release of aromatic thiols in winemaking and brewing, engineering focuses on

increasing β-lyase activity.

Overexpression of IRC7: For strains with a functional IRC7 gene, overexpression can lead to

higher conversion of precursors to volatile thiols.[11]

Heterologous Expression of β-lyases: A highly effective strategy is the expression of a

bacterial β-lyase with high activity, such as the tryptophanase encoded by the E. coli tnaA

gene.[6][12] Strains engineered to express tnaA have been shown to release up to 25 times

more 4MMP and 3MH compared to the parent strain.[6]

Deregulation of Nitrogen Catabolite Repression: The expression of some β-lyase genes is

subject to nitrogen catabolite repression. A mutation in the URE2 gene, which is involved in

this repression, can lead to increased expression of genes like IRC7 and enhanced

production of volatile thiols.[5][8]
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Increasing Precursor Supply for Volatile Thiols:
The availability of thiol precursors in the fermentation medium is a limiting factor. While direct

engineering of the yeast to produce more precursors is complex, process-based strategies can

be employed.

Mash Hopping: In brewing, adding hops during the mashing stage can increase the

concentration of thiol precursors in the wort, which can then be converted by Thiolized yeast

strains.[13]

Data Presentation
Table 1: Genetic Modifications to Enhance Glutathione (GSH) Production in S. cerevisiae

Genetic
Modification

Target Gene(s)
Effect on GSH
Production

Reference

Overexpression of γ-

glutamylcysteine

synthetase

GSH1
~2-fold increase in

cellular GSH
[3][9]

Overexpression of

glutathione synthetase
GSH2

No significant effect

on its own
[3]

Overexpression of

adenylylsulfate kinase
MET16

1.4-fold increase in

intracellular GSH; 1.7-

fold increase in

volumetric GSH

[10]

Overexpression of

APS kinase
MET14

1.2-fold increase in

intracellular GSH
[10]

Table 2: Genetic Modifications to Enhance Volatile Thiol Release in S. cerevisiae
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Genetic
Modification

Target Gene(s)
Effect on Volatile
Thiol Production

Reference

Heterologous

expression of E. coli

tryptophanase

tnaA

Up to 25-fold increase

in 4MMP and 3MH

release

[6]

Overexpression of full-

length β-lyase
IRC7

Over 50% conversion

of cys-4MMP to

4MMP

[11]

Mutation in nitrogen

catabolite repression

gene

ure2
Enhanced production

of 4MMP and 3MH
[5][8]

Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation
(Lithium Acetate/PEG Method)
This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.[14][15]

Materials:

Yeast strain to be transformed

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sterile water

1 M Lithium Acetate (LiAc), sterile

50% (w/v) Polyethylene Glycol (PEG 3350), sterile

10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA), boiled for 5 min and snap-

cooled on ice before use

Plasmid DNA for transformation
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Selective agar plates (e.g., Synthetic Complete medium lacking a specific nutrient)

Procedure:

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8 (typically 3-5 hours).

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge

again.

Resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer to a 1.5 mL microfuge tube.

Centrifuge for 30 seconds at 13,000 x g, and carefully remove the supernatant.

Resuspend the cells in 400 µL of 100 mM LiAc. The cell suspension is now competent.

For each transformation, mix the following in a sterile microfuge tube in this order:

240 µL of 50% PEG

36 µL of 1 M LiAc

50 µL of carrier DNA (10 mg/mL)

1-5 µL of plasmid DNA (0.1-1 µg)

50 µL of competent yeast cells

Vortex the mixture thoroughly to resuspend the cells.

Incubate at 42°C for 40-60 minutes (heat shock).

Centrifuge at 6,000-8,000 x g for 15 seconds and remove the supernatant.
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Resuspend the cell pellet in 200-500 µL of sterile water.

Plate 100-200 µL of the cell suspension onto selective agar plates.

Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Protocol 2: Yeast Cultivation for Thiol Production
Materials:

Engineered yeast strain

Appropriate growth medium (e.g., YPD for general growth, or a defined synthetic medium for

specific metabolic studies)

Shake flasks or bioreactor

Procedure:

Prepare a starter culture by inoculating a single colony of the engineered yeast strain into 10

mL of growth medium.

Incubate overnight at 30°C with shaking at 200-250 rpm.

Inoculate the main culture (e.g., 100 mL of medium in a 500 mL flask) with the starter culture

to an initial OD₆₀₀ of 0.1-0.2.

Incubate the main culture under desired conditions (e.g., 30°C, 200 rpm). For volatile thiol

production in a wine fermentation context, this would involve inoculating into grape must and

fermenting at a lower temperature (e.g., 18-22°C).

Monitor cell growth by measuring OD₆₀₀ at regular intervals.

Harvest cells and/or the culture supernatant at the desired time point (e.g., late exponential

or stationary phase) for thiol analysis.

Protocol 3: Quantification of Intracellular Glutathione
(GSH) by HPLC
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This protocol outlines a general method for the quantification of thiols using HPLC with a

derivatizing agent.[16]

Materials:

Yeast cell pellet

Extraction buffer (e.g., 5% sulfosalicylic acid)

Derivatizing agent (e.g., SBD-F: ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate)

HPLC system with a fluorescence detector and a C18 column

GSH standard solutions

Mobile phase (e.g., a gradient of methanol and a citrate buffer)

Procedure:

Extraction:

Harvest a known amount of yeast cells (e.g., from 10 mL of culture at OD₆₀₀ = 1.0) by

centrifugation.

Wash the pellet with ice-cold water.

Resuspend the pellet in 1 mL of ice-cold extraction buffer.

Lyse the cells (e.g., by bead beating or sonication) on ice.

Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C. Collect the

supernatant.

Derivatization:

Mix a portion of the supernatant with the derivatizing agent solution according to the

manufacturer's instructions. This step makes the thiols fluorescent.

Incubate the reaction mixture as required (e.g., 60°C for 1 hour).
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HPLC Analysis:

Inject a known volume of the derivatized sample onto the HPLC system.

Separate the derivatized thiols using an appropriate gradient program.

Detect the fluorescent compounds using the fluorescence detector (excitation and

emission wavelengths will depend on the derivatizing agent used).

Quantification:

Prepare a standard curve by derivatizing and analyzing known concentrations of GSH.

Calculate the concentration of GSH in the sample by comparing its peak area to the

standard curve.

Normalize the GSH concentration to the initial cell mass or cell number.
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Caption: Overview of key metabolic pathways for thiol synthesis in yeast.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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